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Compound of Interest

Compound Name:
N-(3,4-

dimethoxyphenethyl)formamide

Cat. No.: B143142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(3,4-dimethoxyphenethyl)formamide is a chemical compound of interest primarily due to

its role as a process-related impurity in the synthesis of Tetrabenazine, an antipsychotic

medication used to treat hyperkinetic movement disorders.[1] As a research chemical, it serves

as a critical reference standard for impurity profiling in pharmaceutical quality control and

assurance. Understanding its chemical properties, synthesis, and analytical characterization is

essential for drug development professionals to ensure the purity and safety of the final active

pharmaceutical ingredient (API). This guide provides a comprehensive overview of N-(3,4-
dimethoxyphenethyl)formamide, including its chemical and physical properties, a detailed

synthesis protocol, and modern analytical methodologies for its identification and quantification.

In the absence of extensive biological data, this guide also presents an in-silico prediction of its

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to provide a

preliminary assessment of its potential physiological effects.

Chemical and Physical Properties
N-(3,4-dimethoxyphenethyl)formamide is a formamide derivative of 3,4-

dimethoxyphenethylamine. Its chemical structure features a dimethoxy-substituted benzene

ring attached to an ethylamine backbone, with a formyl group on the nitrogen atom.
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Property Value Reference

IUPAC Name

N-[2-(3,4-

dimethoxyphenyl)ethyl]formami

de

--INVALID-LINK--

Synonyms

N-Formyl-3,4-

dimethoxyphenethylamine, N-

(3,4-

dimethoxyphenethyl)formamid

e

--INVALID-LINK--

CAS Number 14301-36-1 --INVALID-LINK--

Molecular Formula C₁₁H₁₅NO₃ --INVALID-LINK--

Molecular Weight 209.24 g/mol --INVALID-LINK--

Melting Point 34-35 °C --INVALID-LINK--

Boiling Point 210-212 °C at 1 Torr --INVALID-LINK--

Solubility
Slightly soluble in Chloroform

and DMSO
--INVALID-LINK--

Synthesis Protocol
The synthesis of N-(3,4-dimethoxyphenethyl)formamide can be achieved through the

formylation of 3,4-dimethoxyphenethylamine. The following protocol is based on established

chemical literature.

Reaction:

3,4-dimethoxyphenethylamine + Formylating Agent → N-(3,4-
dimethoxyphenethyl)formamide

Materials:

3,4-dimethoxyphenethylamine

Chloral hydrate (as a precursor to the formylating agent)
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Heating apparatus with stirring

Vacuum source

Procedure:

Combine 3,4-dimethoxyphenethylamine (1 mole equivalent) and chloral hydrate (1.1 mole

equivalents) in a reaction vessel.

Heat the mixture to 120°C with continuous stirring for 20 minutes.

Increase the temperature to 140°C and apply a water jet vacuum to remove volatile

components such as chloroform and water.

The resulting oil is N-(3,4-dimethoxyphenethyl)formamide, which can be used without

further purification for some applications or purified using standard chromatographic

techniques if a higher purity is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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